molecular formula C17H16N4OS B1228009 6-Amino-4-(1-cyclohex-2-enyl)-3-thiophen-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-(1-cyclohex-2-enyl)-3-thiophen-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No. B1228009
M. Wt: 324.4 g/mol
InChI Key: CSUSGCVWHUAESF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-amino-4-(1-cyclohex-2-enyl)-3-thiophen-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a pyranopyrazole.

Scientific Research Applications

Heterocyclic Chemistry and Drug Design

The importance of heterocyclic compounds, like 6-Amino-4-(1-cyclohex-2-enyl)-3-thiophen-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, in drug design is well recognized. These compounds often serve as key pharmacophores in medicinal chemistry due to their structural uniqueness and diverse biological activities. Studies have highlighted the critical role of heterocycles, particularly those containing the pyrazole moiety, in developing therapeutic agents targeting various diseases, including cancer, bacterial infections, and inflammation (Dar & Shamsuzzaman, 2015).

Synthesis and Structural Insights

The synthesis and characterization of complex heterocyclic compounds have seen significant advancements, correcting several previously misreported structures. Research in this area has unveiled new rearrangements and reactions, providing deeper insights into the chemistry of functionalized heteroaromatics, like 6-Amino-4-(1-cyclohex-2-enyl)-3-thiophen-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. These discoveries have not only enriched the understanding of heterocyclic chemistry but also opened new pathways for creating innovative compounds with potential applications in various fields (Moustafa et al., 2017).

Biological and Therapeutic Implications

The structural uniqueness of compounds like 6-Amino-4-(1-cyclohex-2-enyl)-3-thiophen-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile provides a promising template for developing new therapeutic agents. Studies have shown that modifications in the heterocyclic rings can lead to compounds with potent biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Such compounds are valuable in drug discovery and development, offering new avenues for treating various diseases (Shaaban et al., 2012).

properties

Product Name

6-Amino-4-(1-cyclohex-2-enyl)-3-thiophen-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Molecular Formula

C17H16N4OS

Molecular Weight

324.4 g/mol

IUPAC Name

6-amino-4-cyclohex-2-en-1-yl-3-thiophen-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C17H16N4OS/c18-9-11-13(10-5-2-1-3-6-10)14-15(12-7-4-8-23-12)20-21-17(14)22-16(11)19/h2,4-5,7-8,10,13H,1,3,6,19H2,(H,20,21)

InChI Key

CSUSGCVWHUAESF-UHFFFAOYSA-N

Canonical SMILES

C1CC=CC(C1)C2C(=C(OC3=NNC(=C23)C4=CC=CS4)N)C#N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Amino-4-(1-cyclohex-2-enyl)-3-thiophen-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Reactant of Route 2
6-Amino-4-(1-cyclohex-2-enyl)-3-thiophen-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Reactant of Route 3
6-Amino-4-(1-cyclohex-2-enyl)-3-thiophen-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Reactant of Route 4
6-Amino-4-(1-cyclohex-2-enyl)-3-thiophen-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Reactant of Route 5
6-Amino-4-(1-cyclohex-2-enyl)-3-thiophen-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Reactant of Route 6
6-Amino-4-(1-cyclohex-2-enyl)-3-thiophen-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

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